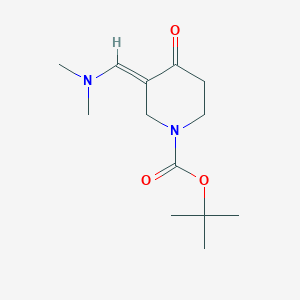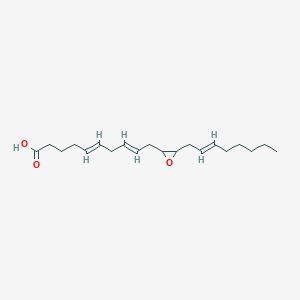
10-(3-Oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(©I)11(12)-EET, also known as 11,12-epoxyeicosatrienoic acid, is a bioactive lipid derived from arachidonic acid. It belongs to the family of epoxyeicosatrienoic acids (EETs), which are produced by the cytochrome P450 epoxygenase pathway. EETs play significant roles in various physiological processes, including inflammation, vascular tone regulation, and cellular signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (©I)11(12)-EET typically involves the epoxidation of arachidonic acid. This can be achieved using various oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or peracetic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and to ensure high selectivity for the epoxide formation.
Industrial Production Methods
Industrial production of (©I)11(12)-EET may involve biotechnological approaches using genetically engineered microorganisms that express cytochrome P450 enzymes. These microorganisms can convert arachidonic acid into (©I)11(12)-EET with high efficiency and specificity. The process involves fermentation, extraction, and purification steps to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
(©I)11(12)-EET undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH).
Reduction: Reduction of the epoxide ring can yield vicinal diols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Soluble epoxide hydrolase (sEH) is commonly used for the oxidation of (©I)11(12)-EET to DHETs.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the epoxide ring.
Substitution: Nucleophiles such as thiols or amines can react with the epoxide ring under mild conditions to form substituted products.
Major Products
Dihydroxyeicosatrienoic acids (DHETs): Formed by the oxidation of (©I)11(12)-EET.
Vicinal diols: Produced by the reduction of the epoxide ring.
Substituted EETs: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
(©I)11(12)-EET has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study epoxide chemistry and the reactivity of bioactive lipids.
Biology: Investigated for its role in cellular signaling pathways, inflammation, and vascular biology.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, inflammation, and pain management.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals targeting specific physiological pathways.
Mechanism of Action
(©I)11(12)-EET exerts its effects through various molecular targets and pathways:
Vascular Tone Regulation: It acts as a vasodilator by activating potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.
Anti-inflammatory Effects: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Cellular Signaling: It modulates signaling pathways involving mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinase (PI3K).
Comparison with Similar Compounds
Similar Compounds
- 14,15-Epoxyeicosatrienoic acid (14,15-EET)
- 8,9-Epoxyeicosatrienoic acid (8,9-EET)
- 5,6-Epoxyeicosatrienoic acid (5,6-EET)
Uniqueness
(©I)11(12)-EET is unique due to its specific regioisomeric structure, which confers distinct biological activities compared to other EETs. Its ability to selectively activate certain potassium channels and modulate specific signaling pathways makes it a valuable compound for targeted therapeutic applications.
Properties
CAS No. |
123931-40-8 |
|---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5Z,8Z)-10-[(2S,3R)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10-/t18-,19+/m1/s1 |
InChI Key |
DXOYQVHGIODESM-LZXKBWHHSA-N |
SMILES |
CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O |
Isomeric SMILES |
CCCCC/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O |
Appearance |
Assay:≥95%A solution in ethanol |
Key on ui other cas no. |
81276-02-0 |
physical_description |
Solid |
Synonyms |
11(12)-epoxy-5Z,8Z,14Z-eicosatrienoic acid 11,12-EET 11,12-epoxy-5,8,14-eicosatrienoic acid 11,12-epoxy-5,8,14-eicosatrienoic acid, (2alpha(5Z,8Z),3alpha(Z))-isomer 11,12-epoxyeicosatrienoic acid 11,12-oxido-5,8,14-eicosatrienoic acid 5,8-decadienoic acid, 10-(3-(2Z)-2-octen-1-yl-2-oxiranyl)-, (5Z,8Z)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


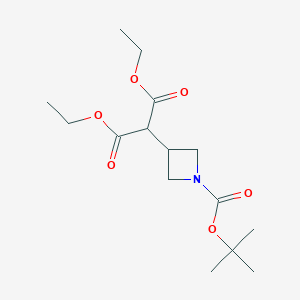
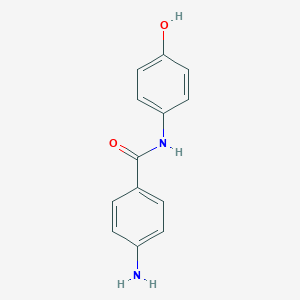
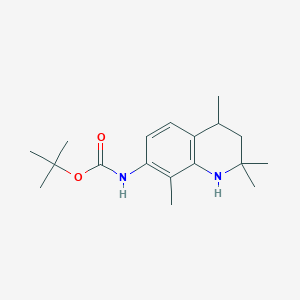
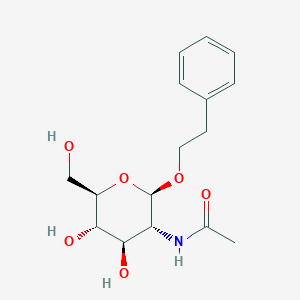
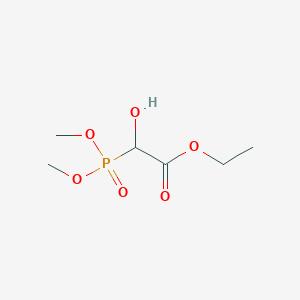
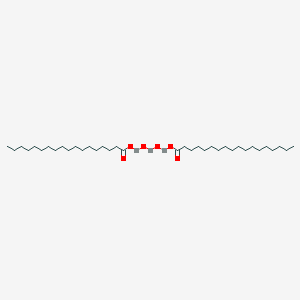
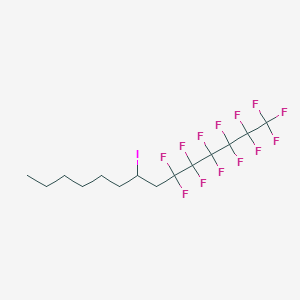
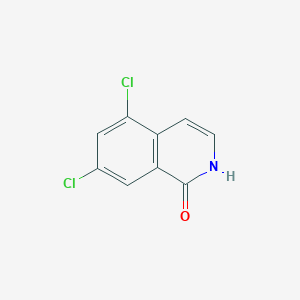
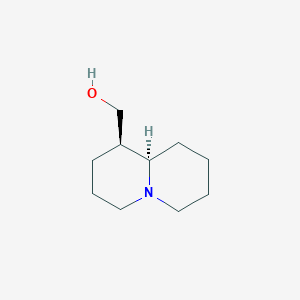
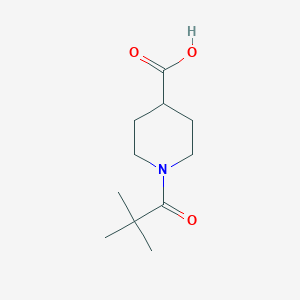
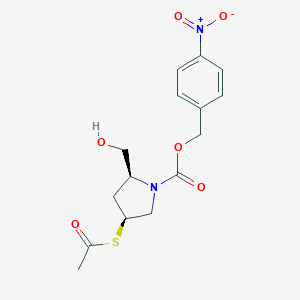
![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)
